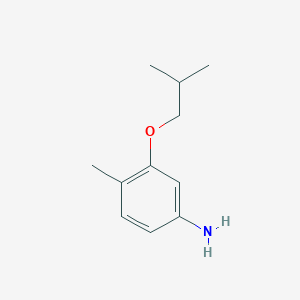

4-Methyl-3-(2-methylpropoxy)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSMUFFHJISIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Established Synthetic Pathways for Substituted Anilines

The construction of the aniline (B41778) core is achievable through several robust catalytic and multicomponent reaction strategies. These pathways offer modular and efficient routes to a diverse range of aniline derivatives.

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including substituted anilines. Gold(I) catalysts can selectively activate alkynes, initiating a cascade of reactions to form the aniline ring system in a single operation. rawdatalibrary.netrsc.org

A notable example is a three-component reaction that utilizes a cationic gold catalyst to synthesize substituted anilines from an aminoacetoaldehyde acetal (B89532) and two different alkyne molecules. rsc.org The process involves the gold-mediated synthesis of a pyrrole (B145914) intermediate, which then undergoes a Diels-Alder reaction with a second alkyne. Subsequent aromatization yields the aniline product. rsc.org This modular approach allows for the creation of a variety of substituted anilines by simply changing the starting components. rsc.org

Another application of gold catalysis in aniline synthesis is the chemoselective hydrogenation of nitro compounds. nih.gov Supported gold nanoparticles have demonstrated high efficiency in reducing nitro groups to amines, even in the presence of other reducible functional groups like double bonds or carbonyls. nih.gov This method provides a direct route to anilines from readily available nitroaromatic precursors.

Table 1: Gold-Catalyzed Reactions for Aniline Synthesis

| Catalytic System | Reaction Type | Starting Materials | Key Feature |

|---|---|---|---|

| Cationic Gold(I) Complex | Domino Reaction / Annulation | Aminoacetoaldehyde acetal, two different alkynes | Forms substituted anilines in a modular fashion through a pyrrole intermediate. rsc.org |

Three-component reactions (TCRs) are highly efficient processes that combine three different starting materials in a single step to form a complex product, thereby increasing atom economy and reducing waste. Several TCRs have been developed for the construction of arylamines.

For instance, a gold(I)-catalyzed three-component domino reaction provides a pathway to substituted anilines. rawdatalibrary.netrsc.org In a different approach, a Scandium(III) triflate (Sc(OTf)₃)-catalyzed three-component cyclization of arylamines, β,γ-unsaturated α-ketoesters, and 1,3-dicarbonyl compounds has been developed to produce highly substituted dihydropyridines and tetrahydropyridines. acs.org While not directly yielding anilines, this method highlights the power of multicomponent strategies in building complex amine-containing cyclic systems.

Light-promoted three-component reactions offer another avenue. Using a simple TiO₂–(NH₄)₂S₂O₈ system under UV light, cyclic ethers, anilines, and aldehydes can be coupled efficiently to synthesize substituted amines with high yields. ionike.com The reaction proceeds through a radical mechanism and is notable for its use of mild, aqueous-phase conditions. ionike.com

Palladium catalysis provides a versatile and widely used method for synthesizing anilines from cyclohexanone (B45756) derivatives. These reactions typically involve a dehydrogenative aromatization process.

One effective method involves the palladium-catalyzed aerobic dehydrogenative aromatization of cyclohexanone imines. elsevierpure.comacs.orgtohoku.ac.jp These imines can be pre-formed or generated in situ from the corresponding cyclohexanone and a primary amine (either aryl or alkyl). elsevierpure.comacs.org The palladium catalyst facilitates the removal of hydrogen to form the aromatic aniline ring, using oxygen from the air as the terminal oxidant. elsevierpure.comacs.org

A related strategy allows for the one-pot synthesis of diarylamines from nitroarenes and cyclohexanones. acs.org This palladium-catalyzed cascade reaction involves the reduction of the nitro group, dehydrogenation of the cyclohexanone, and subsequent imine formation and reduction, all without the need for an external reducing agent or oxidant. acs.org Furthermore, a Pd/C-ethylene system has been reported for the preparation of anilines from cyclohexanones, where hydrogen transfer between the cyclohexanone and ethylene (B1197577) drives the formation of the product. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Anilines from Cyclohexanones

| Catalyst / Reagents | Substrates | Key Transformation | Ref. |

|---|---|---|---|

| Palladium catalyst, Aerobic conditions | Cyclohexanone imines (pre-formed or in situ) | Dehydrogenative aromatization | elsevierpure.com, acs.org |

| Palladium catalyst | Nitroarenes, Cyclohexanone derivatives | One-pot cascade to diarylamines | acs.org |

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the isolation of intermediates. These processes are highly efficient for building molecular complexity from simple starting materials. rsc.org

A notable domino rearrangement has been developed for the synthesis of multi-substituted anilines from ortho-alkylated N-methoxyanilines, promoted by cationic copper catalysts. eurekalert.org This transformation is proposed to proceed via a " rawdatalibrary.netnih.gov rearrangement of the methoxy (B1213986) group, which induces a second rawdatalibrary.netrsc.org rearrangement" to yield anilines with a sequential arrangement of four substituents. eurekalert.org

Another powerful strategy is the domino conjugate addition followed by a Truce-Smiles rearrangement. This process has been used to create β-substituted α-aryl amides from sulfonyl(acryl)imides. nih.govacs.org The reaction is initiated by the addition of a nucleophile, which then triggers an intramolecular aryl migration. nih.govacs.org Such domino sequences that form multiple carbon-carbon and carbon-heteroatom bonds in a single step are valuable tools in organic synthesis. beilstein-journals.orgnih.gov

Precursor-Based Synthesis Approaches

The specific substitution pattern of 4-Methyl-3-(2-methylpropoxy)aniline suggests that its synthesis could be approached by constructing the aniline ring with the substituents already in place or by modifying a pre-existing, suitably functionalized aniline.

Formyl (-CHO) groups are versatile functional handles in organic synthesis. They can be readily converted into a wide array of other functional groups or used in cyclization reactions to build complex molecular architectures. In the context of aniline synthesis, a formyl-substituted precursor could be a key intermediate.

For example, a catalyst-free, three-component domino reaction has been reported involving 3-formylchromone, anilines, and enaminones to produce complex chromone (B188151) derivatives. nih.gov In this reaction, the aniline nitrogen and the formyl group of the chromone are key reacting partners in the cascade sequence. nih.gov

The synthesis of p-formyl-N,N-dipolyoxyalkylene-substituted anilines has also been described, indicating that formyl-substituted anilines are accessible intermediates. google.com The formyl group itself is often derived from precursors like furfural, a renewable platform chemical obtained from biomass. wikipedia.org Furfural can be converted into various furan (B31954) derivatives, which are valuable in chemical synthesis. wikipedia.org A plausible synthetic route to a molecule like this compound could involve the strategic placement of a formyl group on an aromatic precursor, which is then elaborated to the final isobutoxy group and followed by the introduction or revealing of the aniline functionality.

Nucleophilic Substitution Reactions in Ether-Containing Aniline Derivatives

Nucleophilic substitution is a cornerstone reaction for the formation of the ether linkage in molecules like this compound. This typically involves the reaction of an alcohol or alkoxide with an aryl halide or a related derivative. A prominent method for forming such aryl ethers is the Williamson ether synthesis, which, while classic, requires careful selection of substrates to avoid competing elimination reactions. libretexts.org In the context of aniline derivatives, the ether linkage is often introduced prior to the formation of the amine group to prevent side reactions with the nucleophilic amine.

For instance, a synthetic route could begin with a substituted phenol (B47542). The phenolic hydroxyl group is deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromo-2-methylpropane (B43306) or isobutyl bromide) to form the desired ether bond. libretexts.orgnih.gov This reaction proceeds smoothly, and its versatility allows for the synthesis of a wide array of aryl ethers from various alcohols and phenols. researchgate.net

Another approach involves the nucleophilic substitution on a nitro-substituted aromatic ring. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group (like a halogen) by an alkoxide. The nitro group can then be subsequently reduced to the desired aniline. Research has demonstrated the successful synthesis of nitro-aromatic ethers via nucleophilic substitution, which are then converted to the corresponding anilines through palladium-catalyzed hydrogenation. nih.gov

The acylation of anilines, another form of nucleophilic substitution, involves the reaction of primary or secondary amines with acid chlorides, anhydrides, or esters. ncert.nic.in While not directly forming the ether linkage, this reaction is crucial for creating amide intermediates, which can modify the reactivity of the aniline group during subsequent synthetic steps. libretexts.org

| Reaction Type | Substrates | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Alkyl Halide | Base (e.g., KOtBu, KHMDS), Room Temperature | Aryl Ether | libretexts.orgresearchgate.net |

| Nucleophilic Aromatic Substitution | Nitro-substituted Aryl Halide, Alcohol | Base, Heat | Nitro-Aryl Ether | nih.gov |

| Amide Formation (Acylation) | Aniline, Acyl Chloride/Anhydride (B1165640) | Base (e.g., Pyridine) | Amide | ncert.nic.in |

Advanced Synthetic Techniques for Selective Aniline Production

The selective synthesis of anilines from various precursors is a field of intensive research, driven by the importance of anilines as building blocks in pharmaceuticals and materials. uva.nldntb.gov.ua Traditional methods often involve the nitration of an aromatic ring followed by reduction, but modern techniques offer more direct and selective routes. researchgate.net

Catalytic Amination: A powerful strategy involves the direct amination of alcohols using ammonia (B1221849), a process that is attractive due to the availability of alcohols and the formation of water as the primary byproduct. anr.fr Heterogeneous catalysts are being developed for this "borrowing hydrogen" mechanism, where an alcohol is first dehydrogenated to an aldehyde or ketone, which then reacts with ammonia to form an imine, followed by hydrogenation to the amine. anr.fr Palladium-supported catalysts have shown promise in the liquid-phase amination of alcohols with ammonia, though selectivity can be a challenge. anr.fr

Direct Amination of Aromatic Hydrocarbons: One of the most atom-efficient methods is the direct amination of benzene (B151609) and its derivatives. acs.org Significant progress has been made in developing catalytic systems for this transformation. For example, a V-Ni/Al₂O₃ catalyst has been used for the direct amination of benzene to aniline using aqueous ammonia and hydrogen peroxide, a process enhanced by catalytic distillation technology to improve yields. acs.org Other approaches utilize copper or palladium catalysts to couple aryl chlorides or bromides with ammonia. organic-chemistry.org

C-H Functionalization: More recent advances focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. uva.nl Researchers have developed a palladium-catalyzed method using a specific S,O-ligand for the para-selective C-H olefination of aniline derivatives. This technique proceeds under mild conditions and is applicable to a broad range of anilines, offering a more efficient alternative to multi-step syntheses. uva.nl

Photoredox Catalysis: Innovative methods employing photocatalysis have also emerged. One such method uses a photoredox-cobalt co-catalytic system to synthesize anilines from secondary amines and cyclohexanones. galchimia.com The process involves the formation of an enamine intermediate, which undergoes a single electron transfer (SET) mechanism facilitated by an iridium photosensitizer, ultimately leading to the aromatic aniline structure. galchimia.com

| Technique | Precursors | Key Catalysts/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Amination of Alcohols | Alcohols, Ammonia | Heterogeneous catalysts (e.g., Pd-supported) | Forms water as byproduct; selectivity can be challenging. | anr.fr |

| Direct Amination of Benzene | Benzene, Aqueous Ammonia | V-Ni/Al₂O₃ | One-step production; improved yield with catalytic distillation. | acs.org |

| Buchwald-Hartwig Amination | Aryl Halides/Sulfonates, Ammonia | Palladium complexes (e.g., Pd(dba)₂, P(t-Bu)₃) | High yields for a variety of aryl electrophiles. | organic-chemistry.org |

| para-Selective C-H Olefination | Aniline derivatives, Olefins | Pd/S,O-ligand system | Direct functionalization of C-H bonds with high regioselectivity. | uva.nl |

| Photoredox/Cobalt Catalysis | Secondary Amines, Cyclohexanones | Ir(III) photosensitizer, Co(II) co-catalyst | Novel route via enamine and single electron transfer. | galchimia.com |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Data

Despite a comprehensive search for the advanced spectroscopic characterization of the chemical compound this compound, with the CAS Number 1375068-97-6, no specific experimental data for its Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), or Mass Spectrometry (MS) is publicly available.

Efforts to locate detailed research findings, including data on proton and carbon-13 NMR chemical shifts, Fourier Transform Infrared (FT-IR) and Raman vibrational frequencies, and mass spectrometry fragmentation patterns, have been unsuccessful. Searches across a wide range of scientific databases, patent literature, and chemical supplier technical documents did not yield any empirical spectroscopic data for this specific molecule.

While information on related aniline derivatives is accessible, the unique substitution pattern of a methyl group at the 4-position and a 2-methylpropoxy group at the 3-position of the aniline ring means that data from other compounds cannot be reliably extrapolated to provide an accurate and scientifically rigorous characterization of this compound.

The PubChem database entry for this compound (CID 39237162) confirms its identity but does not currently house any experimental or predicted spectroscopic data. nih.gov

Consequently, the generation of an article with the requested detailed sections on advanced spectroscopic characterization, including data tables and specific research findings for this compound, is not possible at this time due to the absence of the necessary scientific information in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for both qualitative and quantitative analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves to determine its purity and to elucidate its molecular structure through fragmentation analysis.

The gas chromatographic component separates the compound from any impurities or byproducts from a synthesis reaction. The retention time, the time it takes for the compound to pass through the chromatographic column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). For aniline derivatives, a non-polar or medium-polarity capillary column is typically employed.

Following separation, the eluted this compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight (179.26 g/mol ). Key fragmentation patterns would arise from the cleavage of the isobutyl group, the ether linkage, and potentially the loss of a methyl radical from the aromatic ring. The analysis of these fragments allows for the confirmation of the compound's structure. For instance, a prominent fragment would likely be observed from the loss of the isobutyl group (C₄H₉), and another from the cleavage of the C-O bond of the ether.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Possible Structure of Fragment |

| [M]⁺ | 179 | Molecular Ion |

| [M - C₄H₉]⁺ | 122 | Ion from loss of isobutyl group |

| [M - OC₄H₉]⁺ | 106 | Ion from cleavage of ether bond |

| [C₄H₉]⁺ | 57 | Isobutyl cation |

Note: This table is based on predicted fragmentation patterns and not on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The aniline chromophore, a benzene ring substituted with an amino group, exhibits characteristic UV absorption bands. The presence of additional substituents, such as the methyl group and the 2-methylpropoxy group, will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the ether group can participate in resonance with the aromatic π-system, acting as auxochromes. These auxochromes generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The spectrum of aniline in a non-polar solvent typically shows a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm, both corresponding to π → π* transitions of the benzene ring. The presence of the electron-donating amino, methyl, and alkoxy groups on the ring in this compound is expected to shift these bands to longer wavelengths. The n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms, are generally much weaker and may be obscured by the stronger π → π* absorptions.

The pH of the solvent can significantly affect the UV-Vis spectrum of anilines. In acidic conditions, the amino group is protonated to form an anilinium ion. This protonation causes the lone pair on the nitrogen to be no longer available for resonance with the aromatic ring, resulting in a hypsochromic shift (a shift to shorter wavelengths), and the spectrum becomes more similar to that of toluene.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Transition Type | Expected λmax Range (nm) | Associated Chromophore/Functional Groups |

| π → π | 240 - 260 | Substituted benzene ring |

| π → π | 290 - 310 | Substituted benzene ring with auxochromes |

Note: This table presents expected absorption ranges based on the behavior of similar substituted anilines and is not based on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to deduce the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule. This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. Many substituted anilines are liquids or low-melting solids at room temperature, which can make crystal growth difficult. Techniques such as slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion may be employed to grow suitable crystals.

If a crystal structure were determined, it would reveal the planarity of the aniline ring and the conformation of the 2-methylpropoxy substituent relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amino group, would also be identified. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. X-ray diffraction (XRD), particularly powder X-ray diffraction (PXRD), is the primary tool for identifying and characterizing polymorphs.

While there are no specific polymorphism studies reported for this compound, it is a phenomenon that should be considered for any crystalline organic compound. If different crystalline forms of this aniline derivative were to be produced, for example, by crystallization from different solvents or at different temperatures, PXRD would be used to analyze them. Each polymorph would give a unique diffraction pattern, characterized by a specific set of peak positions and intensities. The study of polymorphism is particularly critical in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailability.

Synthesis and Manufacturing

While a specific, detailed experimental procedure for the synthesis of 4-Methyl-3-(2-methylpropoxy)aniline is not widely published in readily accessible scientific literature, a plausible synthetic route can be devised based on established organic chemistry reactions for the preparation of substituted anilines.

A common strategy for the synthesis of such compounds involves the modification of a pre-existing aniline (B41778) derivative or the construction of the substituted aniline from a suitable precursor. One potential pathway could start from a commercially available nitrotoluene derivative.

A plausible multi-step synthesis could be as follows:

Nitration of an appropriate cresol (B1669610) derivative: Starting with 4-methylphenol (p-cresol), nitration would introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl and methyl groups would need to be carefully considered to achieve the desired regiochemistry.

Etherification: The hydroxyl group of the resulting nitrophenol derivative would then be etherified using an isobutyl halide (e.g., isobutyl bromide) under basic conditions to form the 2-methylpropoxy ether.

Reduction of the nitro group: Finally, the nitro group would be reduced to the primary amine using standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., using tin or iron in acidic media), to yield the target compound, this compound. nih.gov

It is important to note that the specific reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized to achieve a good yield and purity of the final product.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For 4-Methyl-3-(2-methylpropoxy)aniline, DFT calculations provide valuable insights into its geometry, spectroscopic characteristics, and reactivity.

The optimization of the molecular geometry of this compound is a fundamental step in computational analysis. Using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), the most stable three-dimensional arrangement of the atoms in the molecule can be determined. This process involves finding the minimum energy conformation on the potential energy surface.

Conformational analysis further explores the different spatial arrangements of the molecule, particularly rotation around single bonds. The relative energies of different conformers can be calculated to identify the most stable and populated conformations at a given temperature. The bulky 2-methylpropoxy group can lead to multiple low-energy conformers, and understanding their relative stabilities is crucial for interpreting experimental data.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 118 - 121 |

| C-N | ~1.40 | - |

| C-H (ring) | ~1.08 | - |

| N-H | ~1.01 | - |

| C-C-C (ring) | - | 118 - 121 |

| H-N-H | - | ~113 |

| C-N-H | - | ~119 |

Data is generalized from studies on similar aniline (B41778) derivatives. tsijournals.comglobalresearchonline.netasianpubs.org

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide the frequencies and intensities of the normal modes of vibration. By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated, and the observed spectral bands can be assigned to specific molecular motions. globalresearchonline.netasianpubs.orgresearchgate.net

For aniline derivatives, characteristic vibrational modes include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. asianpubs.org

C-N stretching: Usually found in the 1250-1350 cm⁻¹ region.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1400-1600 cm⁻¹ range. asianpubs.org

CH₃ and CH₂ stretching: From the methyl and 2-methylpropoxy groups, expected in the 2850-3000 cm⁻¹ range. scirp.org

Theoretical frequencies are often scaled to better match experimental values, accounting for anharmonicity and limitations of the computational method. globalresearchonline.netasianpubs.org These scaled frequencies aid in the detailed interpretation of the experimental IR and Raman spectra of this compound.

Table 2: Typical Vibrational Frequencies for Substituted Anilines (Calculated) Note: This table presents typical frequency ranges for functional groups found in the target molecule, based on general data for aniline derivatives.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1400 - 1600 |

| N-H Bending (Scissoring) | 1600 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-O-C Stretch | 1050 - 1150 |

Data compiled from general spectroscopic information for aniline and related compounds. asianpubs.orgscirp.org

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.commdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. irjweb.com For aniline derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic ring. The presence of substituents like the methyl and 2-methylpropoxy groups will influence the energies and distributions of these orbitals. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: The values in this table are representative for substituted anilines and are used to illustrate the concepts. Specific values for this compound would require dedicated calculations.

| Parameter | Definition | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

| Ionization Potential (I) | -E(HOMO) | 5.0 to 6.0 |

| Electron Affinity (A) | -E(LUMO) | 0.5 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Softness (S) | 1 / (2η) | 0.2 to 0.25 |

Conceptual data based on studies of similar molecules. irjweb.commdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.eduusc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are key to stabilizing molecular structures. rsc.org

The Fukui function is a tool used in DFT to identify the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attacks. It describes the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions (f+, f-, and f0), one can predict where a molecule is most likely to react. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.netnih.govnih.gov It is plotted on the electron density surface, with different colors indicating regions of different electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen and oxygen atoms. researchgate.net

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amino group. researchgate.netnih.gov

Green regions: Represent neutral or near-zero potential. nih.gov

The MEP map for this compound would show the electron-rich areas on the amino and ether groups, making them likely sites for interactions with electrophiles. The electron-donating effects of the methyl and 2-methylpropoxy groups would also influence the potential on the aromatic ring, activating certain positions towards electrophilic substitution.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactivity of the Amine Moiety

The primary amino group (-NH₂) of 4-Methyl-3-(2-methylpropoxy)aniline is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. This reactivity is fundamental to many of its synthetic applications.

Acylation and Alkylation: The amine moiety can undergo acylation with acylating agents like acetic anhydride (B1165640) to form the corresponding acetanilide. byjus.com This reaction is often employed as a protective strategy to moderate the high reactivity of the amino group during other transformations, such as electrophilic aromatic substitution. libretexts.org Similarly, the amine can be alkylated by reacting with alkyl halides. msu.edu For instance, reaction with methyl iodide would yield N-methylated products. The extent of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and stoichiometry of the reactants. msu.eduresearchgate.net The nucleophilicity of the amine in this compound is influenced by the electronic effects of the substituents on the aromatic ring. While the methyl group is weakly electron-donating, the isobutoxy group's effect is more complex, involving both inductive and resonance contributions.

The table below summarizes the expected products from the nucleophilic reactions of the amine moiety.

| Reactant | Reaction Type | Product |

| Acetic Anhydride | Acylation | N-[4-Methyl-3-(2-methylpropoxy)phenyl]acetamide |

| Methyl Iodide | Alkylation | N-Methyl-4-methyl-3-(2-methylpropoxy)aniline |

| Benzyl Bromide | Alkylation | N-Benzyl-4-methyl-3-(2-methylpropoxy)aniline |

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating amino and methyl groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.orgchemistrysteps.com

Halogenation and Nitration: Due to the strong activating effect of the amino group, direct halogenation, for example with bromine water, would likely lead to polysubstitution, yielding 2,6-dibromo-4-methyl-3-(2-methylpropoxy)aniline. byjus.com To achieve monosubstitution, the reactivity of the amino group is typically attenuated by converting it into an amide, such as an acetanilide, prior to halogenation. libretexts.org

Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic as the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.comchemistrysteps.com This can lead to a mixture of ortho, para, and meta-nitro products. ulisboa.pt Therefore, the protective acylation strategy is also crucial for controlled nitration. After the substitution reaction, the protecting group can be removed by hydrolysis to regenerate the amine.

The regioselectivity of electrophilic substitution is guided by the combined directing effects of the substituents. The amino group is a powerful ortho, para-director, while the methyl group is a weaker ortho, para-director. The isobutoxy group also influences the substitution pattern. The positions ortho to the amino group (positions 2 and 6) and para to the methyl group (position 6) are electronically favored. Steric hindrance from the bulky isobutoxy group may also play a role in determining the final product distribution.

The following table outlines potential electrophilic aromatic substitution reactions.

| Reagent | Reaction Type | Major Product(s) (with protection) |

| Br₂/FeBr₃ | Bromination | 2-Bromo-4-methyl-3-(2-methylpropoxy)aniline |

| HNO₃/H₂SO₄ | Nitration | 4-Methyl-2-nitro-3-(2-methylpropoxy)aniline and/or 4-Methyl-6-nitro-3-(2-methylpropoxy)aniline |

| SO₃/H₂SO₄ | Sulfonation | 4-Amino-2-methyl-6-(2-methylpropoxy)benzenesulfonic acid |

Oxidation Pathways and Mechanisms

The oxidation of substituted anilines like this compound can lead to a variety of products, including azoxybenzenes and nitrobenzenes, depending on the oxidant and reaction conditions. acs.org The reaction mechanism can proceed through different pathways, such as a nitrosobenzene (B162901) intermediate or an aniline (B41778) radical mechanism. acs.org

In some enzymatic oxidation processes, such as those catalyzed by horseradish peroxidase, the reaction involves the transfer of an electron from the aromatic amine to the enzyme's active site, followed by the loss of a proton. cdnsciencepub.comresearchgate.net The rate of this oxidation is influenced by the electronic properties of the substituents on the aniline ring. cdnsciencepub.com Computational studies have shown a correlation between the one-electron oxidation potentials of substituted anilines and the energy of their highest occupied molecular orbital (HOMO). umn.edu

The oxidation can also be influenced by the solvent and the presence of acids or bases. For instance, the oxidation of anilines with tetrabutylammoniumbromochromate is catalyzed by perchloric acid. orientjchem.org The reaction rate increases with the proportion of acetic acid in the solvent medium, suggesting a cation-dipole interaction in the rate-determining step. orientjchem.org The formation of a positively charged intermediate is supported by a negative ρ value from a Hammett plot analysis. orientjchem.org

Condensation Reactions and Imine Formation

The primary amine functionality of this compound allows it to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). researchgate.net This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine yields the imine. libretexts.orgyoutube.com

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org Aniline itself has been shown to catalyze imine formation in aqueous media under mild conditions. researchgate.net The reactivity in these condensation reactions can be influenced by the steric and electronic properties of both the aniline derivative and the carbonyl compound.

The general reaction for imine formation is shown below:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O

(Aldehyde) + (this compound) → (Imine) + (Water)

Coupling Reactions (e.g., Diazonium Salt Coupling)

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. This involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). icrc.ac.irslideshare.net

The resulting diazonium salt, 4-methyl-3-(2-methylpropoxy)benzenediazonium chloride, is a versatile intermediate. Diazonium salts are weak electrophiles and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, in a reaction known as diazo coupling. libretexts.orgresearchgate.net This electrophilic aromatic substitution reaction typically occurs at the para position of the activated ring. researchgate.net The products of these reactions are azo compounds, which are often highly colored and used as dyes. libretexts.orgyoutube.com

For example, coupling the diazonium salt of this compound with phenol (B47542) would yield an azo dye. The reaction is sensitive to pH, and the conditions need to be carefully controlled to ensure the desired coupling occurs. youtube.com

Annulation Reactions in Heterocycle Synthesis

This compound is a valuable building block for the synthesis of heterocyclic compounds, particularly quinolines and indoles, through various annulation reactions.

Quinoline (B57606) Synthesis: Several named reactions can be employed to synthesize quinoline derivatives from anilines. These include:

Skraup-Doebner-Von Miller Synthesis: This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. jptcp.com

Combes Synthesis: This involves the condensation of an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which then undergoes acid-catalyzed cyclization. jptcp.com

Conrad-Limpach-Knorr Synthesis: The reaction of an aniline with a β-ketoester can lead to the formation of 4-hydroxyquinoline (B1666331) derivatives. jptcp.com

Friedländer Annulation: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. jptcp.com

Indole (B1671886) Synthesis: Similarly, various strategies exist for the synthesis of indoles from anilines:

Fischer Indole Synthesis: While this classically involves the reaction of an arylhydrazine with an aldehyde or ketone, related methodologies can start from anilines.

Palladium-Catalyzed Cyclization: N-aryl imines, formed from the condensation of an aniline and a ketone, can undergo palladium-catalyzed oxidative cyclization to form indoles. organic-chemistry.org

Annulation with Alkynes: Anilines can react with alkynes in the presence of a catalyst to form substituted indoles. organic-chemistry.orgnih.gov

Radical Cyclization: Radical-mediated cyclization of appropriately substituted aniline derivatives can also lead to the formation of the indole ring system. nih.gov

These annulation reactions provide access to a wide range of substituted heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. nih.govorganic-chemistry.orgresearchgate.net

Applications in Advanced Chemical Research

Role as Synthetic Precursors in Organic Synthesis

The reactivity of the amino group on the aniline (B41778) ring allows 4-Methyl-3-(2-methylpropoxy)aniline to serve as a key starting material in the construction of more complex molecular architectures. Its applications are particularly notable in the synthesis of heterocyclic compounds, dyes, and polymers.

Aniline and its derivatives are fundamental building blocks for a wide array of nitrogen-containing heterocyclic compounds due to the nucleophilicity of the amino group and the potential for electrophilic substitution on the aromatic ring. This compound is a suitable precursor for these synthetic routes.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized through various routes, often involving the reaction of a precursor containing a thioamide group. nih.gov In some multi-component reactions, an aniline derivative can be incorporated into the final thiazole structure. nih.gov For instance, the Hantzsch thiazole synthesis, a classic method, involves the reaction of α-haloketones with a thioamide. While not a direct reactant, aniline derivatives can be precursors to the necessary thioamides or other intermediates required for thiazole ring formation.

Quinolines: Several named reactions exist for the synthesis of quinolines using anilines as a primary component. organic-chemistry.org The Skraup reaction, Doebner-von Miller reaction, and Friedländer synthesis are prominent examples where anilines are condensed with α,β-unsaturated carbonyl compounds, aldehydes, or ketones containing an α-methylene group, respectively. organic-chemistry.orgnih.gov The reaction of anilines with alcohols like propanol (B110389) over zeolite catalysts has also been shown to produce alkylated quinolines. rsc.org The specific substituents on the aniline ring, such as the methyl and 2-methylpropoxy groups on this compound, would be incorporated into the final quinoline (B57606) structure, influencing its properties.

Cinnolines: Cinnoline (B1195905), an aromatic heterocycle, can be synthesized via the Richter cinnoline synthesis, which involves the cyclization of an o-alkynyl-substituted diazonium salt derived from an aniline precursor. wikipedia.org Another method is the Widman-Stoermer synthesis, which involves the cyclization of an α-vinyl-substituted aniline. By diazotizing this compound and introducing an appropriate side chain, it could serve as a starting point for substituted cinnolines.

Benzothiazoles: The most common method for synthesizing benzothiazoles is the condensation of 2-aminobenzenethiols with aldehydes, carboxylic acids, or their derivatives. mdpi.comevitachem.com Aniline derivatives like this compound can be converted into the corresponding 2-aminobenzenethiol through functional group manipulation, which then undergoes cyclization to form the benzothiazole (B30560) ring. mdpi.com Alternative methods include the reaction of anilines with a sulfur source and an aldehyde or the intramolecular cyclization of N-arylthioureas. mdpi.comorganic-chemistry.org

| Heterocyclic Scaffold | General Synthetic Approach Involving Aniline Precursors | Potential Role of this compound |

|---|---|---|

| Thiazoles | Multi-component reactions or as a precursor to thioamides. nih.govnih.gov | Can be converted to an intermediate reactant for incorporation into the thiazole ring. |

| Quinolines | Condensation with carbonyl compounds (e.g., Friedländer, Skraup syntheses). organic-chemistry.orgnih.gov | Serves as the aniline backbone for the fused heterocyclic system. |

| Cinnolines | Cyclization of diazotized o-alkynyl or o-vinyl anilines (e.g., Richter synthesis). wikipedia.org | Can be diazotized and functionalized to create the necessary precursor for cyclization. |

| Benzothiazoles | Condensation of the corresponding 2-aminobenzenethiol with carbonyl compounds. mdpi.comevitachem.com | Serves as a starting material to synthesize the required substituted 2-aminobenzenethiol. |

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes is a well-established two-step process in industrial organic chemistry. unb.canih.gov

The first step is diazotization , where a primary aromatic amine, known as the diazo component, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. nih.govresearchgate.net this compound, as a primary aromatic amine, is an ideal candidate to serve as a diazo component in this reaction.

The second step is the azo coupling , where the highly reactive diazonium salt is reacted with a nucleophilic aromatic compound, known as the coupling component. unb.ca Common coupling components include phenols, anilines, and other electron-rich aromatic systems. jchemrev.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo linkage.

The final color of the azo dye is determined by the specific electronic properties of both the diazo component and the coupling component. The substituents on this compound would influence the electronic structure and, consequently, the absorption spectrum of the resulting dye.

| Step | Process | Role of this compound |

|---|---|---|

| 1. Diazotization | Reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. unb.canih.gov | Acts as the primary aromatic amine (diazo component) to form a substituted benzenediazonium (B1195382) salt. |

| 2. Azo Coupling | Reaction of the diazonium salt with an electron-rich aromatic compound (coupling component). jchemrev.com | The derived diazonium salt acts as the electrophile in the coupling reaction to form the final azo dye. |

Substituted anilines are valuable intermediates in polymer science. Polyaniline is a well-known conducting polymer, but its practical application is often limited by poor solubility. rroij.com To overcome this, copolymers of aniline with various substituted aniline derivatives are synthesized. rroij.com The incorporation of alkyl or alkoxy groups on the aniline monomer can enhance the solubility of the resulting polymer in common organic solvents, thereby improving its processability.

Given its structure, this compound could be utilized as a co-monomer with aniline or other monomers. The bulky and flexible 2-methylpropoxy group would likely disrupt the inter-chain packing that leads to insolubility in homopolyaniline, potentially yielding a more processable and soluble conducting polymer. The properties of the final polymer, such as its conductivity, solubility, and thermal stability, would be influenced by the ratio of this compound incorporated into the polymer backbone.

Development of Ligands for Coordination Chemistry

The amine functionality of this compound makes it a useful starting point for the synthesis of various ligands that can coordinate with metal ions. These ligands are crucial in the fields of catalysis, materials science, and bioinorganic chemistry.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ekb.egnanobioletters.com Schiff bases are renowned for their ability to form stable complexes with a wide range of transition metal ions. researchgate.netnih.gov

This compound can react with various carbonyl compounds, such as salicylaldehyde (B1680747) or its derivatives, to form a new series of Schiff base ligands. medjpps.comedu.krd The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine.

These ligands are often multidentate, meaning they can bind to a metal ion through multiple donor atoms. For example, a Schiff base derived from salicylaldehyde and this compound would have at least two coordination sites: the nitrogen of the imine and the oxygen of the phenolic hydroxyl group. researchgate.net The resulting metal complexes have diverse applications, including as catalysts, antimicrobial agents, and materials with interesting magnetic or optical properties. researchgate.netnih.gov The steric and electronic properties of the substituents on the aniline ring play a significant role in determining the geometry and stability of the final metal complex. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Resulting Ligand Type | Coordinating Atoms (Example) |

|---|---|---|---|

| This compound | Salicylaldehyde | Schiff Base | Imine Nitrogen, Phenolic Oxygen |

Tris(pyrazolyl)methane (Tpm) ligands are a class of neutral, tripodal, N-donor ligands that are analogues of the widely studied anionic tris(pyrazolyl)borate (Tp) ligands. nih.govrsc.org These "scorpionate" ligands are valued for their ability to form stable, well-defined coordination complexes with a variety of metals, mimicking the coordination environment in some metalloenzymes. butler.edu

The synthesis of Tpm ligands typically involves the reaction of pyrazole (B372694) or a substituted pyrazole with a methane (B114726) source like chloroform (B151607) or trichloromethane under basic conditions. nih.gov While this compound is not a direct precursor in the conventional synthesis of the Tpm core structure, the field of ligand design often involves the functionalization of established scaffolds. For example, syntheses of aryl-substituted tris(pyrazolyl)methanes have been developed starting from precursors like benzotrichloride (B165768) (PhCCl3). nih.gov It is conceivable that advanced synthetic strategies could be devised to either incorporate the 4-methyl-3-(2-methylpropoxy)phenyl group onto the apical carbon of the Tpm ligand or to functionalize the pyrazole rings themselves with this moiety prior to the formation of the tripodal ligand. Such a modification would introduce significant steric bulk and alter the electronic properties of the ligand, thereby influencing the catalytic activity and stability of its corresponding metal complexes.

Applications in Materials Science

Substituted anilines are versatile building blocks in the synthesis of a wide array of materials due to the reactivity of the aniline functional group, which allows for polymerization and the introduction of various functionalities. wisdomlib.org These modifications can tune the electronic, optical, and morphological properties of the resulting materials. researchgate.net

The development of novel organic materials often relies on the polymerization of monomers like aniline and its derivatives. Polyaniline (PANI) and its substituted counterparts are known for their electrical conductivity, environmental stability, and ease of synthesis. rroij.comresearchgate.net The properties of these polymers, such as solubility and processability, can be significantly altered by the nature and position of substituents on the aniline ring. rroij.com For instance, the incorporation of different functional groups can lead to polymers with enhanced solubility in common organic solvents, making them suitable for applications like thin-film fabrication for sensors. researchgate.net

However, a review of existing literature indicates no published research on the synthesis or characterization of polymers derived specifically from this compound. Consequently, there is no data available on its potential role in organic materials development.

Substituted anilines are precursors to a variety of organic molecules with interesting electronic and optical properties. These properties are critical for applications in nonlinear optics, light-emitting diodes (LEDs), and as chromophores in various devices. The electronic characteristics of these molecules are heavily influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.

Research into the nonlinear optical (NLO) properties of organic materials often involves Schiff bases and other derivatives synthesized from substituted anilines. These materials are investigated for their potential in applications such as optical switching and frequency conversion. While the general class of substituted anilines is explored for these purposes, no studies have specifically reported on the electronic or optical properties of this compound or materials derived from it.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. The AIE effect is often observed in molecules with propeller-shaped structures that have restricted intramolecular rotation in the aggregated state.

The study of AIE in aniline derivatives has revealed that specific structural modifications can induce or enhance this phenomenon. nih.govresearchgate.net For example, the formation of dimers or specific intermolecular interactions in the solid state can lead to significant fluorescence enhancement. rsc.org Despite the interest in AIE properties of alkoxy-substituted compounds nih.gov, there is no available research documenting aggregation-induced emission in this compound.

While the field of materials science actively investigates a wide range of substituted anilines for various applications, the compound this compound remains largely unexplored in this context. There is a clear absence of published research detailing its polymerization for organic materials, its electronic and optical characteristics, or any potential for aggregation-induced emission. This highlights a potential area for future research to synthesize and characterize this compound and its derivatives to explore their properties and potential applications in materials science.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Substituted Anilines

The synthesis of substituted anilines is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to materials. However, traditional methods often rely on harsh conditions and hazardous reagents. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways.

One promising avenue is the advancement of biocatalytic methods . The use of enzymes, such as nitroreductases, for the reduction of corresponding nitroaromatics offers a sustainable alternative to heavy-metal catalysts. tandfonline.comnih.gov These enzymatic reactions typically occur in aqueous media under mild conditions, reducing energy consumption and hazardous waste. tandfonline.com Research into engineering nitroreductases with a suitable active site to accommodate the steric bulk of the 2-methylpropoxy group in the precursor to 4-Methyl-3-(2-methylpropoxy)aniline could lead to a highly efficient and environmentally friendly synthesis.

Another area of development is the use of greener chemical reagents and reaction conditions . This includes the replacement of hazardous reagents like liquid bromine with in-situ generation methods and the use of less toxic solvents. tandfonline.com Microwave-assisted synthesis is also a promising technique that can significantly reduce reaction times and improve yields for the synthesis of substituted anilines. sci-hub.se Furthermore, novel catalytic systems, such as those based on palladium/C-ethylene or domino rearrangement reactions promoted by copper catalysts, offer efficient routes to multi-substituted anilines from readily available starting materials. rsc.orgacs.org

| Synthesis Approach | Key Features | Potential Application to this compound |

| Biocatalysis | Use of enzymes (e.g., nitroreductases), mild conditions, aqueous media. tandfonline.comnih.gov | Engineering enzymes to accommodate the substituted nitroaromatic precursor. |

| Greener Reagents | In-situ generation of reagents, use of less toxic solvents. tandfonline.com | Development of a synthetic route avoiding hazardous brominating or nitrating agents. |

| Microwave-Assisted | Reduced reaction times, improved yields. sci-hub.se | Optimization of the final steps of synthesis or precursor formation. |

| Novel Catalysis | Domino reactions, synthesis from cyclohexanones. rsc.orgacs.org | Exploration of building the substituted aniline (B41778) ring from different precursors. |

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery.

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting the biological activity and toxicity of substituted anilines. tandfonline.comwikipedia.org By correlating physicochemical parameters with observed effects, models can be developed to forecast the behavior of new compounds. For this compound, QSAR could be employed to predict its potential as a bioactive molecule, considering parameters like hydrophobicity (influenced by the 2-methylpropoxy group) and electronic properties (influenced by both substituents). wikipedia.org

Density Functional Theory (DFT) calculations can provide deep insights into the molecular structure, electronic properties, and reactivity. acs.orgelectronicsandbooks.com For instance, DFT can be used to calculate the partial atomic charges, HOMO/LUMO energy levels, and pKa values, all of which are critical for understanding and predicting the chemical behavior of this compound. tandfonline.comieee-sensorsletters.org These calculations can help in understanding how the electron-donating methyl and 2-methylpropoxy groups affect the nucleophilicity of the amine and the reactivity of the aromatic ring. eurekalert.org

| Modeling Technique | Information Gained | Relevance to this compound |

| QSAR | Prediction of biological activity and toxicity. tandfonline.comwikipedia.org | Forecasting potential applications and hazards. |

| DFT | Molecular structure, electronic properties, reactivity, pKa. acs.orgelectronicsandbooks.com | Understanding the influence of substituents on chemical behavior. |

Exploration of New Catalytic Applications and Ligand Architectures

Substituted anilines are versatile molecules in catalysis, functioning both as catalysts themselves and as ligands for metal catalysts.

In the field of organocatalysis , chiral aniline derivatives have been used to catalyze asymmetric reactions, such as Friedel-Crafts alkylations and Michael additions. nih.govontosight.ai The specific substitution pattern of this compound could be exploited in the design of new organocatalysts, where the steric and electronic properties of the substituents could influence the stereoselectivity of the catalyzed reactions.

As ligands for metal catalysts , anilines can be used to modulate the activity and selectivity of the metal center. For example, aniline derivatives are used in palladium-catalyzed C-H olefination and in dizinc-catalyzed ring-opening polymerization. sci-hub.senih.gov The 2-methylpropoxy group in this compound could provide specific steric bulk that might lead to unique selectivity in such catalytic processes.

Furthermore, the polymerization of aniline derivatives leads to the formation of conductive polymers with a wide range of applications. researchgate.netacs.org The substituents on the aniline ring play a crucial role in determining the properties of the resulting polymer, such as solubility and conductivity. rroij.com Investigating the polymerization of this compound could lead to new polymeric materials with tailored properties.

Innovative Applications in Emerging Material Technologies

The unique properties of substituted anilines make them valuable building blocks for a variety of advanced materials.

Liquid crystals are a prominent application area for aniline derivatives. The shape and polarity of the molecule are key factors in determining the liquid crystalline properties. tandfonline.comtandfonline.com The structure of this compound, with its elongated shape and specific substitution pattern, suggests that it could be a precursor for novel liquid crystalline materials.

In the field of organic electronics , aniline derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other devices. eurekalert.orggithub.io The electronic properties of the aniline ring, which can be tuned by substituents, are critical for these applications. The electron-donating groups in this compound would influence its HOMO and LUMO energy levels, making it a candidate for incorporation into new organic electronic materials. acs.org Aniline derivatives have also been used to create fluorescent probes for the detection of various analytes. acs.org

Moreover, the ability of aniline derivatives to form self-healing polymers and other functional materials is an active area of research. acs.org The specific interactions endowed by the amine and other functional groups can be harnessed to create materials with dynamic and responsive properties.

Q & A

Q. Optimization Strategies :

- Temperature control : Higher temperatures (>100°C) in substitution reactions may improve kinetics but risk side reactions.

- Catalyst loading : For hydrogenation, 5–10% Pd/C ensures efficient reduction while minimizing costs .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol enhances purity (>95%) .

How do steric and electronic effects of substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Advanced Research Focus

The 2-methylpropoxy group introduces steric hindrance, while the electron-donating methyl and amino groups activate the aromatic ring. Key considerations include:

- Steric effects : The bulky isobutoxy group at the 3-position may limit access to catalytic sites, requiring ligands like SPhos or XPhos to enhance coupling efficiency .

- Electronic effects : The para-methyl and meta-alkoxy substituents direct electrophiles to specific positions (e.g., ortho/para to the amino group), affecting regioselectivity in Suzuki-Miyaura couplings .

- Catalyst selection : Pd(OAc)₂ with bulky phosphine ligands mitigates steric challenges in Buchwald-Hartwig aminations .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.5–7.0 ppm), methyl groups (δ 1.2–2.2 ppm), and methine protons of the isobutoxy group (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Stretching vibrations for NH₂ (3380–3450 cm⁻¹) and ether C-O (1250–1150 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195.26 [M+H]⁺) and fragmentation patterns validate the structure .

How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions to identify reactive sites:

- Electrophilic attack : The amino group strongly activates the para position, while the isobutoxy group directs substituents to the ortho position via resonance .

- Hammett parameters : σ⁺ values for substituents quantify their electronic influence, predicting nitration or halogenation sites .

- Transition state modeling : Visualizes energy barriers for competing pathways, aiding in selectivity prediction .

What biological activities are reported for this compound, and what assays are used to evaluate its pharmacological potential?

Q. Basic Research Focus

- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) assess cytotoxicity .

- Mechanistic insights : Fluorescence quenching studies probe interactions with DNA or enzymes like topoisomerase II .

What strategies resolve contradictions in reported bioactivity data across studies?

Advanced Research Focus

Discrepancies often arise from structural analogs or assay conditions. Mitigation strategies include:

- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out impurities .

- Standardized assays : Use consistent cell lines (e.g., ATCC-certified) and controls (e.g., doxorubicin for cytotoxicity) .

- SAR analysis : Compare activities of derivatives (e.g., halogenated analogs) to isolate substituent effects .

How does the substitution pattern of this compound compare to analogs in materials science applications?

Q. Advanced Research Focus

- Conductive polymers : The amino group facilitates doping, while the isobutoxy group enhances solubility in organic solvents for thin-film fabrication .

- Coordination chemistry : The NH₂ group acts as a ligand for metal-organic frameworks (MOFs), with steric bulk influencing pore size .

- Comparative studies : Analogs like 4-methyl-3-(thiophen-3-yl)aniline show higher conductivity due to π-conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.